5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c20-13(9-1-2-10-11(7-9)16-22-15-10)19-5-3-18(4-6-19)12-8-14-21-17-12/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKUVLYPUQTOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole typically involves the reaction of hydrazonoyl halides with various thiadiazole precursors. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often involve refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, derivatives of thiadiazole are known to act as inhibitors of enzymes like acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Thiadiazole Derivatives
Compounds such as 1-substituted-benzyl-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine () share the piperazine-thiadiazole motif but lack the benzothiadiazole core. These derivatives are synthesized via nucleophilic substitution between chloro-thiadiazoles and piperazine hydrate. Key differences include:
- Electronic Effects : The nitroaryl group in ’s compounds introduces strong electron-withdrawing properties, whereas the benzothiadiazole in the target compound provides extended conjugation and enhanced electron deficiency .
Table 1: Comparison of Piperazine-Thiadiazole Derivatives
Benzothiadiazole-Based Materials
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole () and DTBT () are benzothiadiazole derivatives used in organic photovoltaics. Key distinctions include:
- Substituents : The target compound’s piperazine-thiadiazole group contrasts with thiophene or alkyl chains in . Thiophene substituents improve charge transport in solar cells, while the piperazine spacer may introduce steric hindrance but enhance solubility .
- Synthesis : DTBT is synthesized via Stille coupling (), whereas the target compound likely requires amide coupling between benzothiadiazole carbonyl chloride and piperazine intermediates .
Table 2: Electronic Properties of Benzothiadiazole Derivatives
Biological Activity
5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a piperazine ring connected to a 1,2,5-thiadiazole moiety and further linked to a 2,1,3-benzothiadiazole structure. The unique combination of these heterocycles contributes to its biological activity. The synthesis typically involves multi-step reactions that can include the use of strong bases and solvents to achieve high yields and purity.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve the inhibition of specific enzymes or receptors related to microbial resistance .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.06 µg/mL |
| Compound B | Escherichia coli | 0.12 µg/mL |
Anticancer Activity
The compound has shown promising results in anticancer studies. For instance, certain derivatives have been tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These studies revealed that some compounds induced cell cycle arrest and apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced activity:
- Compound 4e : IC50 = 5.36 µg/mL
- Compound 4i : IC50 = 2.32 µg/mL
These compounds demonstrated selective cytotoxicity towards cancer cells compared to normal cells .
The biological activity of this compound is believed to involve interactions with specific molecular targets. For example:
- Enzyme Inhibition : It may inhibit fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation.
- Receptor Binding : The compound may act on various receptors involved in biochemical pathways relevant to inflammation and pain perception.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with other thiadiazole-based compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide | Thiadiazole + Piperazine | FAAH inhibition | Selective for FAAH-1 |
| 2-amino-5-(benzothiazol-2-yl)thiazoles | Thiazole + Benzothiazole | Antimicrobial | Broad-spectrum activity |
| 4-(2-methylphenyl)-1,2,5-thiadiazole | Thiadiazole | Antifungal | Potent antifungal properties |
This comparison illustrates how the unique structural features of this compound contribute to its distinct biological activities.
Q & A
Q. What synthetic methodologies are effective for preparing 5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole?
The compound can be synthesized via multi-step reactions involving piperazine and thiadiazole precursors. A practical approach includes coupling aromatic carbonitriles with hydrazine hydrate and Lawesson’s reagent to form the thiadiazole core, followed by piperazine functionalization via amide bond formation . Optimization of solvent systems (e.g., ethanol or 1,4-dioxane) and catalysts (e.g., piperidine) is critical for improving yields. For example, refluxing in ethanol with a catalytic base often achieves efficient cyclization .
Q. How can structural characterization of this compound be performed to confirm its purity and conformation?
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To identify proton environments (e.g., δ 7.53–8.11 ppm for aromatic protons in thiadiazole/benzothiadiazole systems) and carbonyl carbons (~170 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) functional groups .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for verifying piperazine-thiadiazole connectivity .
Q. What are the primary pharmacological targets or biological activities reported for this compound?
While direct data on this compound is limited, structurally related thiadiazole-piperazine hybrids exhibit:
- Enzyme modulation : Inhibition/activation of AST/ALT enzymes in serum (e.g., benzothiazole derivatives in myocardial infarction models) .
- Anticancer potential : Cytotoxicity against gastric (NUGC), liver (HEPG-2), and breast (MCF-7) cancer cell lines via SRB assays .
Advanced Research Questions
Q. How can synthetic conditions be optimized to address low yields in the final coupling step?
Low yields during piperazine-thiadiazole coupling may arise from steric hindrance or poor nucleophilicity. Strategies include:
Q. How should researchers resolve contradictions in biological activity data (e.g., enzyme activation vs. inhibition)?
Conflicting results may stem from assay variability or structural nuances. To reconcile discrepancies:
- Dose-response profiling : Validate activity across multiple concentrations (e.g., 1–100 μM) .
- Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups on enzyme binding) .
- Computational docking : Use tools like AutoDock to predict binding modes with AST/ALT active sites .
Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Focus on modifying:
- Thiadiazole substituents : Electron-withdrawing groups (e.g., nitro) improve π-π stacking in enzyme pockets .
- Piperazine linkers : Replace carbonyl with sulfonamide to modulate rigidity and hydrogen bonding .
- Benzothiadiazole core : Fluorination at strategic positions (e.g., para) to enhance membrane permeability .
Methodological Notes
- Synthetic Reproducibility : Always report reaction conditions (solvent, catalyst, temperature) to enable cross-validation .
- Biological Assays : Include positive controls (e.g., CHS-828 for cytotoxicity) and vehicle controls (DMSO ≤0.5%) .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate signal from noise in enzyme studies .
For further details on spectral data or synthetic protocols, consult primary literature from Acta Crystallographica or Bioorganic Chemistry . Avoid non-peer-reviewed sources per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
